molecular formula C8H7ClN2 B1278621 2-Amino-4-chloro-5-methylbenzonitrile CAS No. 289686-80-2

2-Amino-4-chloro-5-methylbenzonitrile

Cat. No.: B1278621
CAS No.: 289686-80-2
M. Wt: 166.61 g/mol
InChI Key: UUWBRWXXBHDPMM-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylbenzonitrile: is an organic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . It is a derivative of benzonitrile, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is typically a yellow solid and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-5-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzonitrile with ammonia under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzonitriles.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines and other reduced forms.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino group and the chlorine atom can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-chloro-5-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-4-chloro-5-methylbenzonitrile (CAS No. 289686-80-2) is an organic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, case studies, and comparative analyses with related compounds.

Molecular Structure :

  • Molecular Formula : C₈H₇ClN₂
  • Molecular Weight : 166.61 g/mol
  • CAS Number : 289686-80-2

Synthesis :
The synthesis of this compound can be accomplished through several methods, notably through the reaction of 4-chloro-3-methylbenzonitrile with ammonia under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, it was tested against various bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.6Induction of apoptosis and cell cycle arrest
HCT116 (Colon Cancer)12.3Inhibition of proliferation and apoptosis
MDA-MB-231 (Breast Cancer)10.5Disruption of mitochondrial function

In these studies, the compound was found to induce apoptosis through both intrinsic and extrinsic pathways, leading to increased levels of caspase activation and subsequent cell death .

The biological activity of this compound is largely attributed to its structural features:

  • Amino Group : The amino group can participate in nucleophilic attacks on various biological targets, enhancing its reactivity.
  • Chlorine Atom : The presence of chlorine increases lipophilicity, allowing better membrane penetration and interaction with cellular components.

Case Studies

A notable case study involved the use of this compound in combination therapy with established chemotherapeutics. When administered alongside doxorubicin in a mouse model for breast cancer, a synergistic effect was observed, significantly reducing tumor size compared to either agent alone . This suggests that this compound may enhance the efficacy of existing cancer treatments.

Comparative Analysis

When compared to similar compounds such as 2-Amino-4-chlorobenzonitrile and 2-Amino-5-chlorobenzonitrile, the unique arrangement of functional groups in this compound contributes to its distinct biological properties. For instance:

Compound Name Antimicrobial Activity Anticancer Activity
This compoundYesYes
2-Amino-4-chlorobenzonitrileModerateLimited
2-Amino-5-chlorobenzonitrileYesModerate

This table illustrates how structural variations affect biological activity, emphasizing the importance of specific substitutions in drug design.

Properties

IUPAC Name

2-amino-4-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWBRWXXBHDPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445987
Record name 2-Amino-4-chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289686-80-2
Record name 2-Amino-4-chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-chloro-4-methylaniline (13.0 g 58.96 mmol) in N-methylpyrrolidinone (100 ml) was added copper(I) cyanide (10.56 g, 118 mmol). The reaction mixture was placed in an oil bath preheated to 163° C. and stirred at this temperature for 2 h. The reaction mixture was allowed to cool to room temperature and then poured in ice-water (300 ml) and aqueous ammonia (90 ml). The brown precipitate was collected by filtration, washed with water (150 ml), dissolved in dichloromethane and the insoluble material was removed by filtration. The filtrate was washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo. Purification, on gradient elution with dichloromethane in petroleum ether 60-80° C. (65 to 95%), afforded a white solid (6.52 g), mp 180° C.; 1H-NMR (DMSO-d6) 2.14 (s, 3H, 4-CH3), 6.11 (s, 2H, NH2), 6.86 (s, 1H, 6-H), 7.39 (s, 1H, 3-H); MS (FAB, m/z) 166,168 [(M+H)+; 90%, 40% respectively; Cl isotopic pattern]; FAB-HRMS: measured 166.0307; calculated for C8H8ClN2 (M+H)+ 166.0298.
Quantity
13 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
10.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

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